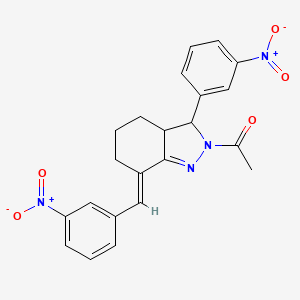![molecular formula C20H24ClN3O B5322888 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide, also known as Trazodone, is a psychoactive drug that is commonly used as an antidepressant medication. Trazodone is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and is primarily used to treat major depressive disorder and anxiety disorders.
作用機序
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide is not fully understood. However, it is known to work by inhibiting the reuptake of serotonin and blocking serotonin receptors. This leads to increased levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have sedative effects, which make it useful in treating conditions such as insomnia. Additionally, this compound has been shown to have analgesic effects, which make it useful in treating chronic pain.
実験室実験の利点と制限
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages is that it is a well-studied drug with a known mechanism of action. This makes it useful in studying the effects of serotonin on the brain and in investigating the potential therapeutic uses of serotonin antagonists and reuptake inhibitors. However, one of the limitations of this compound is that it has a number of side effects, including dizziness, dry mouth, and nausea, which can make it difficult to use in lab experiments.
将来の方向性
There are a number of future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide. One direction is to investigate its potential use in treating other conditions such as chronic pain and alcohol withdrawal syndrome. Another direction is to investigate the potential use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, future research could focus on developing new drugs that target the same receptors as this compound but with fewer side effects.
合成法
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide can be synthesized through various methods. One of the most commonly used methods is the reaction of 2,6-dimethylphenylamine with 4-chlorobenzhydryl chloride in the presence of piperazine. The resulting compound is then acetylated to form this compound. Other methods include the reaction of 2,6-dimethylphenylamine with 4-chlorobenzaldehyde in the presence of piperazine and the reaction of 2,6-dimethylphenylamine with 4-chlorobenzyl cyanide in the presence of piperazine.
科学的研究の応用
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its therapeutic effects in treating major depressive disorder and anxiety disorders. In addition to its primary use as an antidepressant medication, this compound has also been investigated for its potential use in treating other conditions such as insomnia, chronic pain, and alcohol withdrawal syndrome. This compound has also been studied for its potential use in treating sexual dysfunction in both men and women.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-4-3-5-16(2)20(15)22-19(25)14-23-10-12-24(13-11-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCGDPSOLHCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
hydrazone](/img/structure/B5322866.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)

![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)